molecular formula C9H21N B14906903 2-Isopropyl-4-methylpentan-1-amine

2-Isopropyl-4-methylpentan-1-amine

Cat. No.: B14906903
M. Wt: 143.27 g/mol
InChI Key: WKQKAMAVXJSWGA-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylpentan-1-amine is a primary aliphatic amine. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of an amino group (-NH2) attached to a carbon chain with isopropyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methylpentan-1-amine can be achieved through various methods. One common approach involves the alkylation of 4-methylpentan-1-amine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the isopropyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methylpentan-1-amine undergoes various chemical reactions typical of primary amines:

    Oxidation: Primary amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.

    Reduction: Reduction of imines or nitriles derived from this amine can yield secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the amine into corresponding halides.

Major Products

    Oxidation: Nitroso compounds, nitriles, or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

2-Isopropyl-4-methylpentan-1-amine has various applications in scientific research:

Mechanism of Action

The specific mechanism of action for 2-Isopropyl-4-methylpentan-1-amine would depend on its application. In general, primary amines can act as nucleophiles, participating in various biochemical pathways by donating their lone pair of electrons to electrophilic centers. This can lead to the formation of new bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-methylpentan-1-amine is unique due to its specific structure, which includes both isopropyl and methyl substituents. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from simpler amines.

Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

4-methyl-2-propan-2-ylpentan-1-amine

InChI

InChI=1S/C9H21N/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6,10H2,1-4H3

InChI Key

WKQKAMAVXJSWGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN)C(C)C

Origin of Product

United States

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